9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. The InChI code for this compound is1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1
. Physical And Chemical Properties Analysis
This compound has a molecular weight of 355.46 . It’s a solid substance and should be stored under inert gas at -18°C . The melting point is 115°C .Scientific Research Applications
Crystallography and Molecular Geometry
The compound 9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate, and its derivatives, have been extensively analyzed in crystallography to understand their molecular geometry and interactions. For instance, the crystal structure of N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine was studied, revealing a slightly pyramidalized molecular plane of the O=C—NH—Cα unit and the presence of intermolecular hydrogen bonds, indicating a specific orientation and interaction pattern in the solid state (Yamada et al., 2008). Similar studies on N-(Fluoren-9-ylmethoxycarbonyl)-l-leucine highlighted variations in torsion angles and the formation of two-dimensional sheets via hydrogen bonding, contributing to our understanding of the structural behavior of these compounds (Yamada et al., 2008).
Synthesis and Utility in Peptide Chemistry
The synthesis and characterization of 2,4,5-Trichlorophenyl- (9H-fluoren-9-ylmethoxycarbonylamino)methylcarbamates have been documented, showcasing their utility as building blocks for constructing dipeptidyl urea esters. These carbamates, derived from several Fmoc-amino acids, were employed in the synthesis of Fmoc-protected dipeptide urea acids (Babu & Kantharaju, 2005). This indicates the compound's significance in peptide synthesis and modifications.
Applications in Material Science and Sensing Technologies
The derivative 9H-Fluorene-9-carbaldehyde has been used to synthesize Schiff base compounds, which were then analyzed for their UV properties, demonstrating how solvent and molecular structure impact absorption spectra. This has implications in the development of materials with specific UV absorption characteristics (Wen-zhong, 2011). Furthermore, fluorene oligomers have been synthesized and used as sensitive colorimetric/fluorometric probes for iodide, showcasing the compound's utility in developing sensitive detection systems for specific ions or molecules (Zhao et al., 2012).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-methylsulfanyl-1-oxobutan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO3S/c1-25-11-10-14(12-22)21-20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,12,14,19H,10-11,13H2,1H3,(H,21,23)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCABZTKGNAMBJK-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C=O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9H-fluoren-9-ylmethyl N-[(2S)-4-(methylsulfanyl)-1-oxobutan-2-yl]carbamate |
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